Lercanidipine-d3
Description
Properties
CAS No. |
1190043-34-5 |
|---|---|
Molecular Formula |
C36H41N3O6 |
Molecular Weight |
614.757 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChI Key |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Lercanidipine D3
Chemical Synthesis Approaches for Deuterated Lercanidipine (B1674757)
The synthesis of Lercanidipine-d3 involves multi-step chemical processes adapted from the established synthesis of the parent compound, Lercanidipine. The key modification is the introduction of deuterium-labeled reagents at a specific step to achieve the desired isotopic labeling.
In this compound, the deuterium (B1214612) atoms are specifically incorporated into the N-methyl group of the side chain. vulcanchem.comlgcstandards.comlgcstandards.com This results in a trideuteriomethyl (-CD3) group attached to the nitrogen atom. vulcanchem.com The IUPAC name for this compound reflects this precise labeling: O5-[2-[3,3-diphenylpropyl(trideuteriomethyl)amino]-1,1-dimethyl-ethyl] O3-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. lgcstandards.com
The functional implication of this specific deuteration is primarily for its application in quantitative analysis using mass spectrometry. vulcanchem.com The presence of three deuterium atoms increases the molecular weight by approximately 3 Daltons compared to the unlabeled Lercanidipine. vulcanchem.com This mass difference allows this compound to be used as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net It co-elutes with the unlabeled drug but is easily distinguished in the mass detector, enabling precise quantification of Lercanidipine in complex biological matrices like human plasma. researchgate.net The kinetic isotope effect is minimal in this position, ensuring that its chemical and chromatographic behavior is nearly identical to the parent drug. vulcanchem.com
| Property | Lercanidipine | This compound |
| Molecular Formula | C₃₆H₄₁N₃O₆ | C₃₆H₃₈D₃N₃O₆ |
| Molecular Weight | ~611.7 g/mol | ~614.75 g/mol lgcstandards.comesschemco.com |
| Deuteration Site | N/A | N-methyl group (-CD₃) vulcanchem.comlgcstandards.com |
| Primary Application | Antihypertensive Drug medchemexpress.com | Internal Standard in Bioanalysis researchgate.net |
Lercanidipine possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring, leading to two enantiomers: (R)-Lercanidipine and (S)-Lercanidipine. Consequently, deuterated versions of these individual enantiomers have been synthesized for stereospecific research. The synthesis of enantiomerically pure this compound requires either the use of enantiomerically pure starting materials or the separation of the racemic mixture.
Commercially available standards for both (R)-Lercanidipine-d3 and (S)-Lercanidipine-d3 indicate that methods for their selective synthesis or separation are established. synzeal.comsynzeal.comsimsonpharma.comaxios-research.commedchemexpress.com One common strategy in asymmetric synthesis is the use of chiral auxiliaries or catalysts during the Hantzsch dihydropyridine synthesis to favor the formation of one enantiomer over the other. Alternatively, racemic this compound can be synthesized and then subjected to chiral high-performance liquid chromatography (HPLC) to separate the R- and S-enantiomers. researchgate.net
| Enantiomer | CAS Number (Hydrochloride Salt) | Molecular Formula (Free Base) |
| (R)-Lercanidipine-d3 | 1217724-52-1 synzeal.comsimsonpharma.comnih.gov | C₃₆H₃₈D₃N₃O₆ |
| (S)-Lercanidipine-d3 | 1217740-02-7 synzeal.comsimsonpharma.comsimsonpharma.com | C₃₆H₃₈D₃N₃O₆ |
For more complex metabolic studies or as a higher-mass internal standard, multi-labeled analogs of Lercanidipine have been developed, such as Lercanidipine-13C,d3. medchemexpress.comchemsrc.commedchemexpress.com This compound contains both stable deuterium and carbon-13 isotopes.
The synthesis of Lercanidipine-13C,d3 involves the use of multiple isotopically labeled precursors. The core dihydropyridine ring is typically formed via a Hantzsch condensation. In this reaction, a labeled form of methyl acetoacetate, such as methyl acetoacetate-¹³C, is used to introduce the ¹³C label into the ester methyl group. Simultaneously, a deuterated amine, such as trideuteriomethylamine (CD₃NH₂), can be used to incorporate the d3-label. This dual-labeling strategy results in a compound with a distinct mass shift from both the unlabeled drug and the singly labeled this compound, providing greater versatility in analytical applications.
| Isotopic Analog | Molecular Formula | Isotopic Labels | Key Labeled Reagents |
| This compound | C₃₆H₃₈D₃N₃O₆ | 3x Deuterium (d3) | CD₃NH₂ (or similar) |
| Lercanidipine-13C,d3 | C₃₅¹³CH₃₉D₃N₃O₆ (as HCl salt) | 1x Carbon-13, 3x Deuterium | Methyl acetoacetate-¹³C, CD₃NH₂ |
Characterization of Synthesized Deuterated Compounds
Once synthesized, this compound and its analogs must be rigorously characterized to confirm their chemical structure and the successful incorporation of the isotopic labels. A combination of spectroscopic and chromatographic techniques is employed.
Mass Spectrometry (MS): This is the primary technique for confirming the mass shift due to isotopic labeling. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns. For this compound, a characteristic fragment ion corresponding to the deuterated side chain confirms the location of the label. researchgate.net For example, in MS/MS analysis, the transition of m/z 615.2 → 283.1 is monitored for this compound, compared to 612.2 → 280.1 for unlabeled Lercanidipine. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. lgcstandards.com By comparing the retention time of this compound with an authentic standard of unlabeled Lercanidipine, it can be confirmed that the deuteration has not significantly altered its chromatographic properties.
Isotopic Purity and Chemical Identity Verification for Research Use
For its use as an internal standard, both the chemical and isotopic purity of this compound must be high to ensure accurate quantification.
Chemical Purity: This is typically assessed by HPLC and is often required to be greater than 95% or 98% for research-grade standards. vulcanchem.comlgcstandards.comlgcstandards.com
Isotopic Purity: This measures the percentage of the compound that contains the desired number of deuterium atoms. It is determined using mass spectrometry by analyzing the mass distribution of the molecular ion cluster. lgcstandards.com A high isotopic purity means there is a very low percentage of unlabeled (d0) or partially labeled molecules. For example, a certificate of analysis for a batch of this compound might specify an isotopic purity of 99.9%, with the amount of unlabeled d0 compound being less than 0.1%. lgcstandards.com
Advanced Analytical Method Development and Validation Utilizing Lercanidipine D3
Role of Lercanidipine-d3 as an Internal Standard in Bioanalytical Assays
This compound, a deuterated analog of lercanidipine (B1674757), serves as an ideal internal standard (IS) in bioanalytical assays for the quantification of lercanidipine in various biological matrices, most notably human plasma. vulcanchem.comnih.govresearchgate.netxjtu.edu.cnnih.gov The fundamental principle behind using a stable isotope-labeled IS is that it shares nearly identical physicochemical properties with the analyte of interest. vulcanchem.com This includes similar extraction recovery, chromatographic retention time, and ionization efficiency, which allows it to effectively compensate for variations in sample preparation and instrument response. vulcanchem.com
The introduction of deuterium (B1214612) atoms in this compound creates a specific mass difference between the internal standard and the unlabeled lercanidipine. This mass shift is crucial for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte without altering its chromatographic behavior significantly. vulcanchem.com Several studies have successfully employed this compound as an internal standard in the development and validation of methods for determining lercanidipine concentrations in human plasma, demonstrating its reliability in bioequivalence and pharmacokinetic studies. researchgate.netxjtu.edu.cnnih.govnih.govresearchgate.net The use of deuterated isotopes, such as in this compound, is a common strategy in LC-MS/MS methods to ensure high accuracy and precision. wjpps.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has emerged as the preferred technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry makes it an invaluable tool in bioanalysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS methods represent a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC-MS/MS. Several improved and reliable UPLC-MS/MS methods have been developed and validated for the determination of lercanidipine in human plasma, utilizing this compound as the internal standard. xjtu.edu.cnnih.govnih.gov These methods typically involve solid-phase extraction (SPE) for sample preparation from small volumes of human plasma, followed by analysis on a UPLC system. xjtu.edu.cnnih.govnih.govresearchgate.net
A common column used for chromatographic separation in these methods is the UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm), often under isocratic conditions. xjtu.edu.cnnih.govnih.govresearchgate.net The use of UPLC technology allows for very short run times, often less than one minute per sample, which is highly advantageous for analyzing a large number of samples in clinical studies. nih.gov
Chromatographic Separation Techniques for Lercanidipine and its Enantiomers
Lercanidipine is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers. wjpps.comnih.gov The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral chromatography is employed for the enantioselective determination of lercanidipine.
One approach involves using a chiral column, such as a Chiralpak AD column, with a mobile phase consisting of a mixture of hexane, ethanol, and diethylamine. nih.gov Another validated method for quantifying the R and S enantiomers of lercanidipine in human plasma utilizes a Lux 3µ Cellulose-3 column with an isocratic mobile phase of 0.2% aqueous ammonia (B1221849) solution and acetonitrile (B52724). wjpps.com This method also employs the deuterated isotopes R-Lercanidipine-d3 and S-Lercanidipine-d3 as internal standards for each respective enantiomer. wjpps.com
For non-chiral separation of lercanidipine, reversed-phase columns like Symmetry C18 and Thermo Hypersil C8 are commonly used. nih.govresearchgate.netresearchgate.net The mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov
Mass Spectrometric Detection Parameters and Ionization Modes
Electrospray ionization (ESI) is the most frequently used ionization technique for the analysis of lercanidipine and its deuterated internal standard, operating in the positive ion mode. nih.govnih.gov This is because the lercanidipine molecule can be readily protonated to form the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) is employed for detection, typically in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
For this compound, the molecular ion [M+H]⁺ is observed at m/z that is higher than that of unlabeled lercanidipine due to the presence of deuterium atoms. For instance, in one study using a Lercanidipine-13C,d3 internal standard, the [M+H]⁺ ion was detected at m/z 616.60, while the unlabeled lercanidipine was at m/z 612.60. The specific product ions monitored are also characteristic of the molecule's structure. For lercanidipine, a common product ion is found at m/z 280.27. hilarispublisher.com
Method Validation Parameters for Deuterated Internal Standards
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility. Regulatory guidelines, such as those from the US Food and Drug Administration (USFDA), outline the specific parameters that must be evaluated. wjpps.com
Linearity, Sensitivity, and Limit of Quantification (LLOQ)
A critical aspect of method validation is establishing the relationship between the concentration of the analyte and the instrument response.
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For lercanidipine assays using this compound, excellent linearity is consistently reported, with correlation coefficients (r²) typically greater than 0.99. nih.govnih.govwjpps.comkoreascience.kr Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. koreascience.kr
Sensitivity and Lower Limit of Quantification (LLOQ): The sensitivity of a method is determined by its lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. koreascience.kr For lercanidipine, highly sensitive methods have been developed, with LLOQs reported as low as 0.010 ng/mL in human plasma. nih.govnih.gov This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of lercanidipine, which often circulates at low concentrations in the body. The LLOQ is typically defined by a signal-to-noise ratio of at least 10. nih.gov
The table below summarizes linearity and LLOQ data from various validated methods for lercanidipine analysis.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Biological Matrix | Internal Standard | Reference |
| 0.010–20.0 | 0.010 | ≥0.9996 | Human Plasma | This compound | nih.govnih.gov |
| 0.041 to 25 | Not specified | ≥ 0.995 | Human Plasma | R-Lercanidipine-d3 & S-Lercanidipine-d3 | wjpps.com |
| 0.05-20 | 0.05 | 0.9999 | Serum | Not specified | koreascience.kr |
| 0.1-16 | 0.1 | 0.9996 | Human Plasma | Lercanidipine R-D3 | nih.gov |
| 0.01504–10.07 | 0.01504 | 0.9982 | Human Plasma | Diazepam | oup.com |
| 0.025 to 10 | Not specified | ≥ 0.9986 | Plasma | Amlodipine (B1666008) | hilarispublisher.com |
| 0.05-30 | 0.05 | Not specified | Human Plasma | Nicardipine | nih.gov |
| 2.5-60 µg/ml | Not specified | 0.9991 | Not specified | Not applicable (Spectrophotometry) | sphinxsai.com |
| 2-28 µg/mL | Not specified | 0.9991 | Not specified | Not applicable (Spectrophotometry) | biomedpharmajournal.org |
Extraction Recovery and Matrix Effects in Biological Matrices
The efficiency of an analytical method heavily relies on the effectiveness of the extraction process and the management of matrix effects. In the bioanalysis of lercanidipine, this compound is employed as an internal standard (IS) to ensure accuracy by compensating for variability during sample preparation. vulcanchem.com The extraction recovery for both lercanidipine and this compound from human plasma has been demonstrated to be consistently high and reproducible.
Research utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) shows that the mean extraction recovery for both the analyte (lercanidipine) and the internal standard (this compound) is greater than 94%. nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com Specific studies using solid-phase extraction (SPE) with Phenomenex Strata-X cartridges reported mean extraction recovery values ranging from 94.3% to 98.6% for lercanidipine and 94.1% to 97.5% for this compound across various quality control levels. nih.gov This high and consistent recovery is crucial for the sensitivity and reliability of the assay. The nearly identical extraction behavior of this compound to the parent compound makes it an ideal internal standard. vulcanchem.com
Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the biological matrix, are a significant concern in LC-MS/MS assays. These effects were thoroughly assessed in methods using this compound. nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com The evaluation is typically conducted using established techniques such as post-column infusion, post-extraction spiking, and standard-line slope methods. vulcanchem.comnih.govresearchgate.netnih.govxjtu.edu.cnmendeley.comresearchgate.net To ensure the robustness of the method, matrix effects were evaluated in different types of human plasma, including normal, lipemic, and haemolysed plasma, demonstrating the method's reliability across various sample conditions. nih.gov The use of a deuterated internal standard like this compound is critical in mitigating potential matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting the final quantitative result.
Table 1: Extraction Recovery of Lercanidipine and this compound from Human Plasma
| Compound | Mean Extraction Recovery (%) | Extraction Method | Source(s) |
|---|---|---|---|
| Lercanidipine | >94% | Solid Phase Extraction (SPE) | nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com |
| This compound (IS) | >94% | Solid Phase Extraction (SPE) | nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com |
| Lercanidipine (QC Levels) | 94.3% - 98.6% | Solid Phase Extraction (SPE) | nih.gov |
| This compound (IS at QC Levels) | 94.1% - 97.5% | Solid Phase Extraction (SPE) | nih.gov |
Precision, Accuracy, and Reproducibility Assessments
The validation of a bioanalytical method hinges on demonstrating its precision, accuracy, and reproducibility. Methods incorporating this compound as an internal standard have undergone rigorous validation to meet regulatory standards.
Precision, which measures the closeness of repeated measurements, is assessed at both intra-batch (within a single analytical run) and inter-batch (between different runs) levels. For the UPLC-MS/MS method for lercanidipine using this compound, the precision, expressed as the percent coefficient of variation (% CV), was consistently less than 5.8% across five different quality control (QC) levels. nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com Another study reported a precision of 7.2% at the lower limit of quantitation (LLOQ) of 0.1 ng/ml. nih.govresearchgate.net Accuracy, which reflects how close the measured value is to the true value, also fell within acceptable limits for these methods. nih.govresearchgate.net For instance, assessments of method ruggedness, comparing different analysts and different chromatography columns, showed precision (% CV) values between 1.4% and 3.2%, with accuracy results ranging from 96.8% to 104.5%. nih.gov
Reproducibility is a key parameter that confirms the reliability of an analytical method over time and under different conditions. The reproducibility of the lercanidipine assay using this compound was confirmed through incurred sample reanalysis (ISR). vulcanchem.com In a bioequivalence study involving 36 healthy subjects, 133 incurred samples were reanalyzed, and the results confirmed the assay's reliability. nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com This demonstrates that the method consistently produces dependable results when analyzing subject samples from a clinical study.
Table 2: Summary of Precision and Accuracy Data for Lercanidipine Bioanalysis using this compound
| Validation Parameter | Metric | Finding | Source(s) |
|---|---|---|---|
| Intra- & Inter-Batch Precision | % CV | < 5.8% | nih.govresearchgate.netnih.govxjtu.edu.cnmendeley.com |
| LLOQ Precision | % CV | 7.2% | nih.govresearchgate.net |
| Method Ruggedness (Different Columns) | Accuracy | 96.8% - 102.2% | nih.gov |
| Method Ruggedness (Different Analysts) | Accuracy | 97.6% - 104.5% | nih.gov |
| Dilution Reliability (1/5th & 1/10th) | Accuracy | 97.1% - 103.7% | nih.gov |
| Reproducibility | Incurred Sample Reanalysis | Confirmed with 133 samples | vulcanchem.comnih.govresearchgate.netnih.govxjtu.edu.cn |
Application of Deuterated Lercanidipine in Quality Control and Reference Standard Development
This compound serves as a critical tool in quality control (QC) and as a reference standard in the development and validation of analytical methods for lercanidipine. vulcanchem.comnih.gov Its primary role is as a stable isotope-labeled internal standard (SIL-IS) in sensitive bioanalytical assays, such as those using UPLC-MS/MS. vulcanchem.comresearchgate.net The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest. vulcanchem.com This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively correcting for any procedural variations and enhancing the accuracy and precision of the quantification. vulcanchem.com
In the context of quality control, this compound is used to prepare internal standard working solutions that are added to calibration standards, QC samples, and unknown study samples. researchgate.net Its consistent performance is essential for the acceptance of analytical runs and for ensuring the integrity of the data generated in pharmacokinetic and bioequivalence studies. nih.govresearchgate.net Furthermore, the development of reference standards like this compound involves stringent quality control measures to verify its chemical and isotopic purity. vulcanchem.com This ensures that the standard itself is reliable and does not introduce variability into the assay. vulcanchem.com The availability of a well-characterized deuterated standard like this compound is fundamental for developing robust analytical methods that meet the strict requirements of regulatory bodies for pharmaceutical research and quality control. vulcanchem.cominnovareacademics.in
Mechanistic Pharmacokinetic Studies and Disposition Research with Lercanidipine D3
Application of Lercanidipine-d3 in Preclinical Pharmacokinetic Investigations
This compound is extensively used as an internal standard in bioanalytical methods for the precise quantification of lercanidipine (B1674757) in biological matrices such as plasma. vulcanchem.comnih.govresearchgate.netresearchgate.netresearchgate.net Its utility stems from its chemical and physical properties being nearly identical to the parent compound, lercanidipine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. vulcanchem.com However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled drug during mass spectrometric detection. vulcanchem.com
The use of this compound as an internal standard is a cornerstone of robust and reliable pharmacokinetic studies. veeprho.comveeprho.com It effectively compensates for potential variability during sample handling and analysis, leading to highly accurate and precise measurements of lercanidipine concentrations. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated using this compound for determining lercanidipine levels in human plasma. nih.govresearchgate.net These methods demonstrate high sensitivity, with a linear calibration range typically from 0.010 to 20.0 ng/mL, and excellent extraction recovery of over 94% for both the analyte and the internal standard. vulcanchem.comnih.gov
Deuterium Isotope Effects on Pharmacokinetic Profiles
The substitution of hydrogen with deuterium can, in some instances, lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can result in a slower rate of metabolism for the deuterated compound if the cleavage of this bond is the rate-determining step in its metabolic pathway. medchemexpress.comnih.gov For this compound, the deuterium atoms are located on the methyl group attached to a nitrogen atom. vulcanchem.com While this labeling is primarily for analytical purposes, it has been noted that deuteration can potentially influence metabolic pathways and enhance drug stability, sometimes leading to improved pharmacokinetic profiles due to reduced metabolic rates. medchemexpress.com
Lercanidipine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. e-lactancia.orggeneesmiddeleninformatiebank.nl The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is an area of active research. medchemexpress.commedchemexpress.com While specific studies detailing a significant kinetic isotope effect for this compound are not extensively published, the potential for altered metabolism remains a consideration in pharmacokinetic analysis. It is crucial to understand the specific metabolic pathways and the enzymes involved to predict whether deuteration will have a discernible effect on the drug's clearance. nih.gov
Absorption and Distribution Dynamics in Experimental Systems
In Vitro Permeability Studies
Further in vitro permeation studies have been conducted using porcine ear skin and buccal mucosa to explore alternative delivery routes. indexcopernicus.comnih.gov These studies have investigated the effects of various penetration enhancers. For instance, hyaluronidase (B3051955) was identified as an effective penetration enhancer, significantly increasing the flux of lercanidipine across porcine ear skin. indexcopernicus.com Another study focusing on fast-dissolving oral films containing lercanidipine nanoparticles demonstrated a 4.5-fold higher ex vivo drug permeation through porcine buccal mucosa compared to conventional formulations. nih.gov
Below is a table summarizing the findings from an in vitro permeation study of lercanidipine hydrochloride with various penetration enhancers across porcine ear skin. indexcopernicus.comglobalresearchonline.net
| Penetration Enhancer | Flux (µg/cm²/hr) | Permeability Coefficient (Kp, cm/hr) | Enhancement Ratio |
| Hyaluronidase | 111.8 ± 0.030 | 0.0172 ± 0.040 | 5.37 ± 0.01 |
| Dimethyl sulfoxide (B87167) (DMSO) | - | - | - |
| Isopropyl myristate (IPM) | - | - | - |
| Sodium lauryl sulphate (SLS) | - | - | - |
| Eugenol | - | - | - |
| Citral | - | - | - |
| Data presented as mean ± standard deviation. Dashes indicate data not provided in the source. |
Tissue Distribution Analysis in Animal Models
Following absorption, lercanidipine is rapidly and extensively distributed to various tissues and organs. e-lactancia.orggeneesmiddeleninformatiebank.nl Animal studies, primarily in rats, have provided insights into its tissue distribution. In one study using Wistar rats administered a semi-lethal dose (890 mg/kg) of lercanidipine, the highest concentrations were found in the stomach contents, stomach wall, small intestine, spleen, and liver. nih.gov This indicates significant distribution to the gastrointestinal tract and organs involved in metabolism and elimination.
The high lipophilicity of lercanidipine contributes to its extensive tissue distribution and high binding to lipid membranes, which is also associated with its prolonged therapeutic activity. nih.gove-lactancia.org Lercanidipine is also highly bound to plasma proteins, exceeding 98%. e-lactancia.orggeneesmiddeleninformatiebank.nleathj.org
The following table shows the distribution of lercanidipine in various organs of Wistar rats. nih.gov
| Organ/Tissue | Lercanidipine Content (mg/100 g) |
| Stomach Content | 198.183 ± 29.541 |
| Stomach | 195.312 ± 21.579 |
| Small Intestine | 47.096 ± 3.947 |
| Spleen | 38.952 ± 3.532 |
| Liver | 26.211 ± 2.232 |
| Data presented as mean ± standard deviation. |
Preclinical studies in hypertensive rat models have also shown that lercanidipine can counter cardiac hypertrophy and vascular changes, suggesting distribution to and effect on heart and coronary tissues. ahajournals.orgmdpi.comnih.gov
Enantioselective Pharmacokinetics of Lercanidipine Analogs in Preclinical Models
Lercanidipine is a chiral compound, and its antihypertensive activity is primarily attributed to the (S)-enantiomer. e-lactancia.orggeneesmiddeleninformatiebank.nleaspublisher.comcbg-meb.nl The (S)-enantiomer has been reported to have a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer. ncats.io Pharmacokinetic studies have revealed differences in the disposition of the two enantiomers.
Following oral administration of racemic lercanidipine, the plasma levels of the (S)-enantiomer are generally higher than those of the (R)-enantiomer. nih.govresearchgate.net Studies in healthy volunteers have shown that the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are, on average, 1.2-fold higher for the (S)-enantiomer. e-lactancia.orggeneesmiddeleninformatiebank.nlcbg-meb.nlresearchgate.net Despite these differences in exposure, the time to reach peak plasma concentration (Tmax) and the elimination half-lives of the two enantiomers are essentially the same, and no in vivo interconversion between the enantiomers is observed. e-lactancia.orggeneesmiddeleninformatiebank.nlcbg-meb.nl
The table below summarizes the pharmacokinetic parameters for the (S)- and (R)-enantiomers of lercanidipine in healthy volunteers after a single oral dose. researchgate.net
| Pharmacokinetic Parameter | (S)-Lercanidipine (Median) | (R)-Lercanidipine (Median) |
| Cmax (ng/mL) | 2.071 | 1.681 |
| AUC₀₋₂₄ (ng·h/mL) | 12.352 | 10.063 |
| Cl/f (L/h) | 732.16 | 1891.84 |
| Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; Cl/f: Apparent oral clearance. |
The enantioselective pharmacokinetics suggest stereoselective first-pass metabolism, with the (R)-enantiomer being more extensively metabolized. researchgate.net The presence of the (R)-enantiomer may spare the more active (S)-enantiomer from first-pass metabolism, which could be a rationale for the development of the racemic form of the drug. researchgate.netresearchgate.net
Metabolism and Biotransformation Pathways Investigation of Lercanidipine Using Deuterated Analogs
Identification of Metabolic Pathways and Key Enzymes
Lercanidipine (B1674757) undergoes extensive metabolism, primarily in the liver, with virtually no parent drug found in the urine or feces. e-lactancia.orgresearchgate.net The metabolic processes are complex, leading to the formation of numerous metabolites. The primary enzyme responsible for the biotransformation of Lercanidipine is Cytochrome P450 3A4 (CYP3A4). e-lactancia.orgmdpi.comnih.govwikipedia.orgtg.org.au In vitro studies utilizing human liver microsomes have confirmed the significant role of CYP3A4 in Lercanidipine's metabolism. e-lactancia.orgtevauk.com
The metabolic pathways of Lercanidipine are multifaceted and involve several key reactions. These include the hydrolysis of the ester groups and the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog. The use of deuterated analogs, such as Lercanidipine-d3, is instrumental in tracing these metabolic routes. The strategic placement of deuterium (B1214612) atoms can help in identifying which parts of the molecule are most susceptible to metabolic changes. vulcanchem.com For instance, the deuterium labeling on the methyl group of the carbamate (B1207046) functional group can aid in tracking metabolic pathways involving this specific moiety. vulcanchem.com
While CYP3A4 is the principal enzyme, some in vitro evidence suggests a minor inhibitory effect of Lercanidipine on CYP2D6 at concentrations significantly higher than those achieved therapeutically. e-lactancia.orgtevauk.com However, human interaction studies have not shown clinically relevant modifications in the plasma levels of drugs that are substrates for CYP2D6, indicating that this interaction is unlikely to be significant in a clinical setting. tevauk.com
Cytochrome P450 (CYP) Mediated Metabolism, with Focus on CYP3A4
The metabolism of Lercanidipine is overwhelmingly mediated by the Cytochrome P450 system, with the CYP3A4 isoenzyme playing a central role. e-lactancia.orgmdpi.comnih.govwikipedia.orgtg.org.au This extensive metabolism by CYP3A4 is responsible for the significant first-pass effect observed with Lercanidipine, which substantially reduces its oral bioavailability. wikipedia.orgtg.org.auindiandrugsonline.orgrevmaterialeplastice.rogoogle.com
In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)
In vitro studies using human liver microsomes are a standard method for assessing the metabolic stability of drug candidates. These studies have consistently demonstrated that Lercanidipine is rapidly metabolized. Experiments have shown that Lercanidipine inhibits CYP3A4 and, to a lesser extent, CYP2D6 in vitro, though at concentrations much higher than therapeutic plasma levels. e-lactancia.orgtevauk.com For example, the IC50 values for inhibition of CYP3A4 and CYP2D6 by Lercanidipine were found to be 160-fold and 40-fold higher, respectively, than the peak plasma concentrations reached after a 20 mg dose. e-lactancia.orgtevauk.com This suggests that at therapeutic doses, significant inhibition of these enzymes is not expected. tevauk.com
Further in vitro investigations have explored the effects of Lercanidipine on other cellular processes. For instance, studies on macrophages have shown that Lercanidipine can inhibit cholesterol esterification and the release of matrix metalloproteinases, effects potentially linked to its lipophilic properties rather than its calcium channel blocking activity. nih.gov
Role of Deuteration in Modulating Metabolic Clearance
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly impact a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. chem-station.com
By introducing deuterium at metabolically vulnerable sites, the rate of metabolic clearance can be reduced, potentially leading to an improved pharmacokinetic profile. chem-station.comuniupo.it This strategy can prolong the drug's half-life and exposure in the body. chem-station.com In the context of Lercanidipine, deuteration at specific positions can influence its metabolic pathways. The use of this compound as an internal standard in pharmacokinetic studies highlights its altered mass, which allows it to be distinguished from the parent drug, but the principle of altered metabolism underpins the broader utility of deuteration in drug development. vulcanchem.com
The success of a deuteration strategy depends on a thorough understanding of the drug's metabolic and clearance mechanisms. plos.org For drugs metabolized by multiple CYP isoforms, deuteration at one site might shift the metabolism to another, a process known as metabolic switching. uniupo.it Therefore, a comprehensive analysis of the metabolic profile of deuterated analogs is crucial.
Metabolite Identification and Quantification Strategies Using this compound
This compound serves as an essential tool in the identification and quantification of Lercanidipine and its metabolites in biological samples. vulcanchem.com Its primary application is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com
The key advantage of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte of interest, but it has a different mass. This allows for accurate correction of any variability during sample preparation and analysis, such as extraction losses or ionization suppression in the mass spectrometer. vulcanchem.comvulcanchem.com
A validated LC-MS/MS method for the quantification of Lercanidipine in human plasma using this compound as an internal standard has been reported. This method demonstrated high precision and accuracy, with a linear calibration range suitable for bioequivalence studies. vulcanchem.com The use of this compound ensures the reliability of pharmacokinetic data by compensating for potential matrix effects. vulcanchem.com
The process typically involves adding a known amount of this compound to the biological sample (e.g., plasma) before extraction. Both the drug and its deuterated analog are then extracted and analyzed simultaneously. The ratio of the peak area of the drug to the peak area of the internal standard is used to calculate the concentration of the drug in the original sample. This approach is fundamental for generating robust data in preclinical and clinical studies.
Excretion Pathways of Lercanidipine and its Metabolites in Preclinical Settings
Preclinical studies in animal models provide crucial information about the excretion of a drug and its metabolites. Following its extensive metabolism, the byproducts of Lercanidipine are eliminated from the body through both renal and fecal routes. nih.gov
Studies have shown that after oral administration, approximately 50% of the metabolites are excreted in the urine. e-lactancia.orgresearchgate.nettg.org.au The parent compound, Lercanidipine, is not detected in either urine or feces, underscoring the completeness of its metabolic conversion. e-lactancia.orgresearchgate.net
The metabolites of Lercanidipine are considered to be inactive. e-lactancia.orgindiandrugsonline.org The elimination half-life of Lercanidipine is reported to be between 8 to 10 hours, and despite this, its therapeutic effect lasts for 24 hours, a characteristic attributed to its high lipophilicity and binding to lipid membranes. nih.govwikipedia.org Preclinical safety studies in rats and dogs have not revealed significant concerns at therapeutic doses, with observed effects at high doses being related to the exaggerated pharmacodynamic activity of calcium antagonists. tevauk.com
Pharmacological Characterization of Lercanidipine in Preclinical Models: Mechanistic Focus
Exploration of Calcium Channel Modulation Mechanisms (L-type and T-type)
Lercanidipine (B1674757) is a third-generation vasoselective dihydropyridine (B1217469) calcium channel blocker (CCB). nih.govnih.govresearchgate.net Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels located in the cell membranes of vascular smooth muscle cells. nih.govpatsnap.com This blockade of extracellular calcium entry leads to the relaxation of these muscle cells, causing systemic and coronary vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure. patsnap.comdrugbank.comnih.gov Lercanidipine demonstrates high affinity for the dihydropyridine subunit of the L-type calcium channel. nih.gov Its high lipophilicity allows it to be stored within cell membranes, contributing to a slow onset of action and a persistent, long-lasting effect on smooth muscle relaxation. patsnap.comnih.gov
Beyond its primary action on L-type channels, preclinical and in vitro studies have revealed that lercanidipine also modulates T-type calcium channels. mdpi.comnih.govresearchgate.net This dual-blocking activity is a distinguishing feature compared to many other dihydropyridine CCBs. mdpi.comeuropeanreview.org Patch-clamp studies in guinea-pig ventricular myocytes demonstrated that lercanidipine, including its R- and S-enantiomers, exhibits a noticeable selectivity towards T-type calcium channels (CaT) when compared to other dihydropyridines like amlodipine (B1666008) and lacidipine. europeanreview.orgnih.gov The ratio of T-type to L-type channel blockade (T/L) for lercanidipine was found to be greater than 1, indicating a higher relative affinity for T-type channels under the experimental conditions. europeanreview.orgnih.govresearchgate.net This T-type channel blocking activity is particularly relevant in the renal microvasculature, where T-type channels are expressed in postglomerular efferent arterioles and play a role in mediating arteriolar tone. mdpi.comeuropeanreview.org The ability to block both L-type and T-type channels contributes to its specific end-organ protective effects, particularly in the kidneys. mdpi.comnih.gov
In Vitro Studies on Cellular Signaling Mechanisms
Calcium Ion Flux Regulation across Cellular Membranes
Lercanidipine's fundamental cellular mechanism is the regulation of calcium ion (Ca2+) flux across the membranes of smooth muscle cells. patsnap.comdrugbank.com By binding to and blocking L-type voltage-gated calcium channels, it inhibits the influx of extracellular calcium. patsnap.comdrugbank.com This reduction in intracellular calcium concentration prevents the activation of contractile processes within the myocardial and vascular smooth muscle cells. drugbank.comnih.gov The result is a relaxation of the arterial smooth muscles, leading to vasodilation. mdpi.com In vitro functional studies in isolated rat aorta have shown that lercanidipine is a potent relaxant against contractions induced by high potassium concentrations. nih.gov These studies also highlighted its slow onset and offset of activity compared to other CCBs, a characteristic attributed to its high lipophilicity and partitioning within the cell membrane, which creates a depot effect. nih.govnih.gov
Effects on Macrophage Function (e.g., Cholesterol Metabolism, Metalloproteinase Secretion)
In vitro investigations have demonstrated that lercanidipine can directly modulate macrophage functions that are critical to the pathogenesis of atherosclerosis. nih.govsemanticscholar.org In studies using cultured macrophages, lercanidipine (at concentrations of 10⁻⁶–10⁻⁵ M) was found to inhibit cholesterol esterification and reduce the accumulation of both free and esterified cholesterol derived from acetylated low-density lipoprotein (LDL). nih.govsemanticscholar.org This effect on cholesterol metabolism suggests a potential mechanism for reducing foam cell formation, a key early event in atherosclerosis. nih.gov
Furthermore, lercanidipine significantly inhibited the secretion of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, from macrophages. nih.govsemanticscholar.org At a concentration of 10⁻⁵ M, it inhibited the release of MMP-9 by 50% and MMP-2 by 95%. nih.govsemanticscholar.org MMPs are enzymes that degrade the extracellular matrix and are implicated in the instability and rupture of atherosclerotic plaques. nih.gov Interestingly, experiments with lercanidipine enantiomers and other dihydropyridine derivatives suggested that these effects on cholesterol metabolism and MMP secretion are related to the molecule's lipophilicity rather than its calcium channel blocking properties. nih.govsemanticscholar.org
| Parameter | Lercanidipine Concentration | Observed Effect | Citation |
| Cholesterol Accumulation | 10⁻⁶–10⁻⁵ M | Reduced accumulation of free and esterified cholesterol. | nih.gov |
| MMP-9 Secretion | 10⁻⁵ M | 50% inhibition of release. | nih.gov |
| MMP-2 Secretion | 10⁻⁵ M | 95% inhibition of release. | nih.gov |
Preclinical Investigations of End-Organ Protection Mechanisms
Preclinical evidence suggests that lercanidipine possesses properties that may protect against end-organ damage, particularly in the kidneys and vasculature. nih.govelpub.rumedwinpublishers.com
Renal Protective Effects in Animal Models (e.g., Anti-inflammatory, Anti-fibrotic, Antioxidant)
Lercanidipine has demonstrated significant nephroprotective effects in various preclinical models. nih.govmdpi.com A key mechanism is its unique ability among dihydropyridines to dilate both the afferent (preglomerular) and efferent (postglomerular) arterioles in the kidneys of hypertensive rats. mdpi.commedwinpublishers.comeathj.org This balanced vasodilation reduces intraglomerular pressure, an effect similar to that of renin-angiotensin-aldosterone system (RAAS) inhibitors. mdpi.commedwinpublishers.comeathj.org This action is attributed to its dual blockade of L-type and T-type calcium channels, as T-type channels are predominantly located on the efferent arterioles. mdpi.commedwinpublishers.com By correcting glomerular hypertension, lercanidipine helps to reduce proteinuria and preserve glomerular morphology. nih.goveuropeanreview.org
In animal models, lercanidipine has also been shown to exert anti-inflammatory, anti-fibrotic, and antioxidant effects in the kidneys. nih.govmdpi.comnih.gov It has been found to reduce tissue inflammation and tubulointerstitial fibrosis in double-transgenic rats overexpressing human renin and angiotensinogen (B3276523) genes. mdpi.comresearchgate.net The drug exhibits antioxidant properties by reducing the production of free radicals, partly by inhibiting enzymes like NADPH oxidase. mdpi.com Furthermore, it can prevent the thickening of the vascular walls of small renal arteries and arterioles by suppressing smooth muscle cell proliferation, thereby preventing luminal narrowing. mdpi.commedwinpublishers.comnih.gov
| Protective Mechanism | Animal Model | Key Findings | Citation |
| Hemodynamic | Hypertensive Rats | Dilation of both afferent and efferent arterioles, reducing intraglomerular pressure. | mdpi.commedwinpublishers.com |
| Anti-fibrotic | Double-Transgenic Rats | Reduced tubulointerstitial fibrosis. | mdpi.com |
| Anti-inflammatory | Double-Transgenic Rats | Reduced tissue inflammation. | mdpi.com |
| Structural | Cohen-Rosenthal Diabetic Hypertensive Rats | Prevented wall thickening and luminal narrowing of small renal arteries. | nih.gov |
| Antioxidant | Hypertensive Patients | Decreased plasma levels of oxidative stress markers. | nih.gov |
Anti-atherogenic Potential in Experimental Systems
Preclinical studies have consistently pointed towards the anti-atherogenic potential of lercanidipine. nih.govmdpi.comelpub.ru In hypercholesterolemic rabbits, lercanidipine treatment was shown to decrease the formation of atherosclerotic lesions. mdpi.commedwinpublishers.com This effect is likely multifactorial, stemming from its impact on various cells involved in atherogenesis. As mentioned, in vitro studies show lercanidipine inhibits cholesterol accumulation and the secretion of plaque-destabilizing MMPs by macrophages. nih.govsemanticscholar.org
Additionally, lercanidipine has been shown to inhibit the proliferation and migration of arterial smooth muscle cells, key processes in the development and progression of atherosclerotic plaques. mdpi.commedwinpublishers.com These effects may be linked to its ability to reduce intracellular reactive oxygen species and inactivate certain signaling pathways. nih.gov By increasing the bioavailability of endothelial nitric oxide (NO), lercanidipine also demonstrates properties that can improve endothelial function, which is often impaired in atherosclerosis. nih.govnih.gov
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline. The existing research does not cover the specific preclinical pharmacological aspects of Lercanidipine-d3 that are required to address the user's instructions.
Drug Drug Interaction Mechanistic Investigations Involving Lercanidipine
In Vitro and Preclinical Models for Interaction Potential Assessment
To predict and understand Lercanidipine's interaction potential before human clinical trials, a variety of in vitro and preclinical models are employed.
In Vitro Models: Human liver microsomes are a fundamental tool used to study the metabolism of Lercanidipine (B1674757) and its potential to inhibit specific CYP enzymes. e-lactancia.orgmedicines.org.uk These experiments have shown that Lercanidipine is a substrate for CYP3A4 and can inhibit both CYP3A4 and CYP2D6, although this inhibition is observed only at concentrations significantly higher than those achieved with therapeutic doses. medicines.org.ukeathj.org Another key in vitro model is the use of Caco-2 cell monolayers, which simulate the human intestinal mucosa to study drug absorption and the effects of other compounds on permeability. google.com
Preclinical Animal Models: Spontaneously hypertensive rats (SHR) are a common preclinical model used to assess the pharmacodynamic effects and interactions of antihypertensive drugs. eathj.org Studies in these models have demonstrated Lercanidipine's vasodilatory effects on both afferent and efferent arterioles in the kidneys. eathj.org Animal studies have also been critical in identifying potential safety concerns, such as the interaction observed between intravenous dantrolene (B1669809) and some calcium channel blockers, which led to recommendations to avoid their co-administration. ukclinicalpharmacy.org
Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4) by Lercanidipine
Lercanidipine's primary interaction mechanism involves the CYP3A4 enzyme system. It is extensively metabolized by CYP3A4, which makes it susceptible to interactions with other drugs that inhibit or induce this enzyme. nih.govtg.org.authieme-connect.com
Investigations into whether Lercanidipine itself acts as an inhibitor of these enzymes have been conducted. In vitro studies using human liver microsomes indicated some inhibition of CYP3A4 and CYP2D6, but only at concentrations 160-fold and 40-fold higher, respectively, than peak plasma levels reached after a 20 mg dose. medicines.org.uk Subsequent human interaction studies confirmed that Lercanidipine at therapeutic doses is unlikely to cause clinically significant inhibition of other drugs metabolized by these enzymes. researchgate.net For instance, Lercanidipine did not alter the plasma levels of midazolam (a CYP3A4 substrate) or metoprolol (B1676517) (a CYP2D6 substrate). medicines.org.ukresearchgate.netmedwinpublishers.com Similarly, no significant pharmacokinetic interaction was found with warfarin, a substrate of CYP2C9. thieme-connect.com
However, some minor interactions have been noted. Co-administration of Lercanidipine with simvastatin (B1681759), another CYP3A4 substrate, resulted in a 56% increase in the bioavailability of simvastatin and a 28% increase in its active metabolite. mdpi.com This change was not considered to be clinically relevant. eathj.org
Impact of Co-administered Compounds on Lercanidipine's Mechanistic Disposition
The most significant clinical interactions are those where co-administered drugs alter the metabolism of Lercanidipine, thereby affecting its plasma concentration and therapeutic effect.
CYP3A4 Inhibitors: Strong inhibitors of the CYP3A4 enzyme can considerably increase the plasma levels of Lercanidipine. medicines.org.uk
The potent antifungal ketoconazole was found to increase the maximum concentration (Cmax) of S-lercanidipine by 8-fold and the area under the curve (AUC) by 15-fold. medicines.org.ukmdpi.comhep-druginteractions.org
Ciclosporin , an immunosuppressant that also inhibits CYP3A4, increased Lercanidipine plasma levels threefold. researchgate.netmdpi.comwikipedia.org Due to this significant interaction, the co-administration of Lercanidipine and ciclosporin is not recommended. nih.govmedicines.org.uk
Other potent CYP3A4 inhibitors, such as itraconazole , ritonavir , and erythromycin , are also to be avoided with Lercanidipine. medicines.org.ukhep-druginteractions.orgwikipedia.org
Grapefruit juice is a well-known CYP3A4 inhibitor that can increase the systemic availability of Lercanidipine, leading to an enhanced hypotensive effect. medicines.org.ukthieme-connect.com
Weaker inhibitors like cimetidine and fluoxetine did not produce clinically significant changes in Lercanidipine's pharmacokinetics at standard doses. thieme-connect.commdpi.comhpra.ie
CYP3A4 Inducers: Conversely, drugs that induce the activity of CYP3A4 can decrease the plasma concentration of Lercanidipine, potentially reducing its antihypertensive efficacy. medicines.org.uk Caution is advised when Lercanidipine is co-administered with inducers such as the anticonvulsants phenytoin and carbamazepine , or the antibiotic rifampicin . medicines.org.uktg.org.auwikipedia.org
Other Interactions:
Metoprolol , a beta-blocker, may reduce Lercanidipine's bioavailability by approximately 50%, an effect attributed to the reduction in hepatic blood flow caused by beta-blockers. eathj.org
Alcohol should be avoided as it may potentiate the vasodilating effect of antihypertensive drugs like Lercanidipine. e-lactancia.orgmedicines.org.uk
The table below summarizes the pharmacokinetic interactions between Lercanidipine and various co-administered compounds.
| Co-administered Compound | Mechanism | Effect on Lercanidipine Pharmacokinetics | Citation |
|---|---|---|---|
| Ketoconazole | Strong CYP3A4 Inhibition | 15-fold increase in AUC, 8-fold increase in Cmax | medicines.org.ukmdpi.comhep-druginteractions.org |
| Ciclosporin | CYP3A4 Inhibition | 3-fold increase in plasma levels | researchgate.netmdpi.comwikipedia.org |
| Grapefruit Juice | CYP3A4 Inhibition | Increased bioavailability and hypotensive effect | medicines.org.ukthieme-connect.com |
| Metoprolol | Reduced Hepatic Blood Flow | ~50% reduction in bioavailability | eathj.org |
| Rifampicin, Carbamazepine, Phenytoin | CYP3A4 Induction | Reduced plasma concentration and antihypertensive effect | medicines.org.uktg.org.auwikipedia.org |
| Cimetidine | Weak CYP3A4 Inhibition | No significant change in plasma levels | e-lactancia.orgmdpi.com |
| Fluoxetine | CYP2D6 and CYP3A4 Inhibition | No significant pharmacokinetic interaction | thieme-connect.comhpra.ie |
Pharmacodynamic Interaction Mechanisms with Other Cardiovascular Agents in Preclinical Models
Pharmacodynamic interactions involve the combined effects of drugs on the body. Preclinical studies have explored how Lercanidipine's effects are modified when used with other cardiovascular agents.
Lercanidipine has been shown to be safely administered with diuretics and ACE inhibitors. medicines.org.uk In preclinical and clinical settings, combination therapy often leads to improved blood pressure control. For example, adding Lercanidipine to treatment regimens for patients who did not respond to monotherapy with β-blockers, ACE inhibitors, or diuretics resulted in significant blood pressure reduction. nih.gov Combining Lercanidipine with agents like hydrochlorothiazide or telmisartan was found to increase the rate of blood pressure normalization. nih.gov
A preclinical model using hypertensive rats provided insight into Lercanidipine's renal effects, showing it induces vasodilation of both afferent and efferent arterioles, a mechanism that may contribute to its nephroprotective potential. eathj.org
Lercanidipine D3 As a Research Tool and Reference Standard
Utility in Bioequivalence Studies and Bioanalytical Reproducibility
The primary application of Lercanidipine-d3 is as an internal standard in bioequivalence (BE) studies, which are critical for the approval of generic drug products. vulcanchem.comresearchgate.netxjtu.edu.cn These studies compare the pharmacokinetic profiles of a generic formulation to a reference product to ensure they perform similarly. researchgate.net The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies for such bioanalytical methods. nih.govresearchgate.net
In a typical BE study, this compound is added at a known concentration to all plasma samples—from calibration standards to quality controls (QCs) and subject samples—prior to extraction and analysis. bioanalysis-zone.combiopharmaservices.com Because this compound has nearly identical physicochemical properties to the unlabeled lercanidipine (B1674757), it behaves similarly during sample preparation, extraction, and chromatographic separation. pharmoutsource.comwuxiapptec.com This co-behavior allows it to compensate for procedural variability, such as analyte loss during extraction or fluctuations in instrument response and matrix effects, which can suppress or enhance the analyte signal during mass spectrometric detection. bioanalysis-zone.comwuxiapptec.com
By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve highly accurate and precise quantification, which is paramount for the statistical evaluation of bioequivalence. pharmoutsource.com Research has demonstrated the successful use of this compound in BE studies involving healthy volunteers. researchgate.netxjtu.edu.cn These validated methods exhibit excellent reproducibility, as evidenced by the reanalysis of incurred samples, where a significant portion of the original study samples are re-assayed to confirm the reliability of the reported concentrations. researchgate.net
Several studies have developed and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for lercanidipine in human plasma using this compound as the IS. researchgate.netmendeley.comnih.gov These methods demonstrate high sensitivity and reproducibility, which are essential for accurately determining pharmacokinetic parameters. researchgate.net
Table 1: Bioanalytical Method Parameters for Lercanidipine Quantification using this compound IS
| Parameter | Finding | Source |
|---|---|---|
| Analytical Technique | UPLC-MS/MS | researchgate.netnih.gov |
| Internal Standard (IS) | This compound | researchgate.netresearchgate.netnih.gov |
| Biological Matrix | Human Plasma | researchgate.netnih.gov |
| Extraction Method | Solid Phase Extraction (SPE) | researchgate.netnih.gov |
| Linearity Range | 0.010–20.0 ng/mL | researchgate.netnih.gov |
| Mean Extraction Recovery | >94% for both analyte and IS | researchgate.netresearchgate.net |
| Inter/Intra-batch Precision (%CV) | <5.8% | researchgate.netnih.gov |
| Assay Reproducibility | Confirmed by reanalysis of 133 incurred samples | researchgate.net |
Application in Impurity Profiling and Related Substance Determination
Ensuring the purity of an active pharmaceutical ingredient (API) is a fundamental aspect of pharmaceutical quality control. Impurity profiling involves the identification and quantification of any unwanted chemicals, including process-related impurities and degradation products. nih.gov this compound serves as a critical reference standard in the development and validation of stability-indicating analytical methods designed to separate and quantify such impurities in lercanidipine drug substances and products. axios-research.com
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). nih.gov The resulting chromatograms can be complex, containing multiple peaks corresponding to the API and its degradants. Using this compound as an internal standard in these analyses ensures that the quantification of any formed impurities is accurate, aiding in the development of robust and specific analytical methods. nih.gov
Table 2: Known Process and Degradation Impurities of Lercanidipine
| Impurity Name | Type |
|---|---|
| LER-1 | Process Impurity |
| LER-2 | Process Impurity |
| LER-3 | Process Impurity |
| LER-4 | Process Impurity |
| LER-D | Process & Degradation Impurity |
Source: Data derived from a study on the purity control of Lercanidipine hydrochloride tablets. nih.gov
Role in Pharmaceutical Quality Control and Method Validation
This compound is a key component in the quality control (QC) and method validation (AMV) of lercanidipine. synzeal.comsynzeal.com Analytical methods must be validated to ensure they are suitable for their intended purpose, a requirement stipulated by regulatory bodies like the ICH. jbclinpharm.org Validation demonstrates that a method is accurate, precise, specific, linear, and robust. ijpsonline.comresearchgate.netnih.gov
In the context of pharmaceutical QC, this compound is used as an internal standard in assays for the quantification of lercanidipine in final drug products. synzeal.com Its use ensures the reliability of tests such as content uniformity, which confirms that each tablet contains a consistent amount of the API. ijpsonline.comnih.gov
During method validation, this compound helps establish key performance characteristics:
Accuracy: By compensating for sample preparation losses, it ensures the measured value is close to the true value. Studies show accuracy for lercanidipine assays is often between 99% and 102%. ijpsonline.comnih.gov
Precision: It minimizes variability, leading to high precision (low relative standard deviation) in repeated measurements, both within the same day (intra-day) and on different days (inter-day). ijpsonline.comnih.gov
Specificity: The use of mass spectrometry ensures the method is highly specific, as it can distinguish lercanidipine from its impurities and excipients based on mass-to-charge ratio, a distinction sharpened by the unique mass of this compound. vulcanchem.com
Linearity: It helps confirm a direct and proportional relationship between the concentration of the analyte and the analytical signal over a specified range. researchgate.netnih.gov
The availability of this compound as a well-characterized reference material, with certified chemical and isotopic purity, is fundamental to its role in QC and AMV. vulcanchem.com
Importance in Isotope Dilution Mass Spectrometry Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and is considered a definitive method for quantification. The use of this compound as an internal standard in LC-MS/MS assays is a direct application of the IDMS principle. pharmoutsource.com
The methodology involves adding a precise amount of this compound (the "spike") to a sample containing an unknown quantity of native lercanidipine. pharmoutsource.com After sample processing, the mixture is introduced into the mass spectrometer. The instrument is set to detect and measure the ion signals corresponding to both the unlabeled lercanidipine and the deuterium-labeled this compound. vulcanchem.com
Because the two compounds are chemically almost identical, they experience the same losses during sample preparation and have the same ionization efficiency in the MS source. researchgate.netwuxiapptec.com Therefore, the ratio of their measured signals in the mass spectrometer is identical to the ratio of their amounts in the sample just after the spike was added. Since the amount of added this compound is known, the unknown amount of native lercanidipine in the original sample can be calculated with exceptional accuracy. pharmoutsource.com
This IDMS approach effectively eliminates errors arising from incomplete extraction and matrix effects, making it the gold standard for bioanalytical quantification and a key reason for the importance of this compound in pharmaceutical research. researchgate.net
Future Research Directions and Advanced Applications of Lercanidipine D3
Elucidating Novel Metabolic Pathways and Metabolites with Deuterated Tracers
Lercanidipine (B1674757) is known to be extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into inactive metabolites. mdpi.comnih.goveathj.orgmedicines.org.uk The major metabolic pathways involve the dealkylation of the diphenylpropylamino group and the hydrolysis of the ester groups. While the main metabolites have been identified, the use of deuterated tracers like Lercanidipine-d3 can provide a more comprehensive and nuanced understanding of its metabolic fate.
The use of stable isotope-labeled compounds is a well-established strategy for elucidating the metabolism of drugs. acs.org By administering this compound to preclinical models, researchers can readily distinguish the drug and its metabolites from endogenous compounds in biological matrices using mass spectrometry. The deuterium (B1214612) atoms act as a unique mass tag, allowing for the confident identification of even minor metabolites that might otherwise be missed against a complex biological background. This approach can help to:
Confirm known metabolic pathways: The detection of deuterated versions of the known metabolites of Lercanidipine would provide definitive confirmation of the established metabolic routes.
Identify novel metabolites: The distinct isotopic signature of this compound facilitates the search for previously unidentified metabolites, which could be formed through alternative or minor metabolic pathways.
Investigate metabolic switching: The introduction of deuterium at a specific site can sometimes alter the metabolic profile of a drug, a phenomenon known as metabolic switching. nih.gov Studying the metabolites of this compound could reveal if such switching occurs, providing insights into the flexibility of the metabolizing enzymes and potentially leading to the development of new analogs with more favorable metabolic profiles.
A hypothetical study could involve administering a mixture of Lercanidipine and this compound to a preclinical model and analyzing plasma, urine, and feces using high-resolution mass spectrometry. The presence of unique deuterated signals would pinpoint all drug-related material, enabling the construction of a more complete metabolic map.
Advanced Pharmacokinetic-Pharmacodynamic (PK-PD) Correlation Studies in Preclinical Models
The relationship between the concentration of a drug in the body (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is crucial for optimizing drug therapy. Lercanidipine exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose does not result in a proportional increase in plasma concentration. hpra.ie This is attributed to the saturation of its first-pass metabolism. hpra.ie Its antihypertensive effect, however, is long-lasting despite a relatively short plasma half-life, a characteristic attributed to its high lipophilicity and accumulation in the cell membranes of vascular smooth muscle. nih.goveathj.org
This compound can be instrumental in refining our understanding of this complex PK-PD relationship in preclinical settings. The use of deuterated compounds can improve the precision of pharmacokinetic measurements. medchemexpress.comchemsrc.com Advanced PK-PD modeling studies could be designed using this compound in the following ways:
Micro-dosing studies: this compound can be used in micro-dosing studies in animal models to assess the drug's behavior at sub-therapeutic doses without eliciting a full pharmacological response.
Co-administration studies: By co-administering a therapeutic dose of unlabeled Lercanidipine with a tracer dose of this compound, researchers can use the labeled compound as its own internal standard, leading to more accurate and reliable pharmacokinetic data. This can help to more precisely model the non-linear kinetics and the tissue distribution of the drug.
These advanced preclinical studies would provide a more robust dataset for building sophisticated PK-PD models, which can then be used to better predict the drug's behavior in humans and to optimize dosing regimens.
High-Resolution Structural Biology Investigations Utilizing Deuterated Analogs
The therapeutic effect of Lercanidipine is derived from its interaction with L-type calcium channels in vascular smooth muscle. nih.gov A detailed understanding of this interaction at an atomic level is crucial for the rational design of new and improved calcium channel blockers. While techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural biology, they can be enhanced by the use of isotopically labeled compounds.
Powder X-ray diffraction (PXRD) has been used to characterize different crystalline forms of Lercanidipine hydrochloride. google.comresearchgate.netrjptonline.orggoogle.com These studies have identified distinct polymorphic forms with different physical properties.
| 2θ Angle | d-spacing (Å) | Relative Intensity (I/I₀) |
|---|---|---|
| 5.4 | 16.3 | 83 |
| 14.2 | 6.2 | 47 |
| 18.6 | 4.78 | 29 |
| 21.7 | 4.10 | 63 |
While PXRD provides information on the crystal packing, it does not give detailed information about the conformation of the molecule in solution or when bound to its target. This is where NMR spectroscopy becomes particularly valuable. The use of deuterated analogs like this compound can significantly aid in NMR studies in several ways: fujifilm.comuochb.cz
Simplification of spectra: In ¹H NMR, the replacement of protons with deuterium atoms eliminates their signals from the spectrum, leading to a simplified and more easily interpretable spectrum. nih.gov This is particularly useful for complex molecules like Lercanidipine.
Conformational analysis: By selectively deuterating different parts of the Lercanidipine molecule, researchers can use advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine the three-dimensional structure of the molecule in solution. Studies on other 1,4-dihydropyridine (B1200194) derivatives have utilized NMR to investigate their conformation. nih.govnih.govmdpi.com
Studying drug-receptor interactions: this compound could be used in NMR studies to probe its interaction with the L-type calcium channel. By observing changes in the NMR signals of the labeled drug upon binding to the receptor, researchers can identify the specific parts of the molecule that are involved in the interaction.
These high-resolution structural studies, facilitated by the use of this compound, would provide invaluable insights that could guide the design of next-generation calcium channel blockers with improved affinity and selectivity.
Development of Novel Analytical Platforms for Lercanidipine Quantification
The accurate quantification of Lercanidipine in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This compound has proven to be an invaluable tool in the development of highly sensitive and specific analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwjpps.com
In LC-MS/MS assays, an internal standard is co-extracted with the analyte from the biological sample to correct for variations in sample processing and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. This compound fits these criteria perfectly, as its chemical behavior is nearly identical to that of Lercanidipine, but it has a higher molecular weight due to the presence of deuterium atoms.
Numerous validated LC-MS/MS methods have been published for the determination of Lercanidipine in human plasma using this compound as the internal standard. wjpps.comnih.gov These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, and excellent precision and accuracy.
| Theoretical Concentration (ng/mL) | Observed Concentration (ng/mL) (mean ± SD, n=3) | Precision (%) | Accuracy (%) |
|---|---|---|---|
| 2.5 | 2.6 ± 0.1 | 3.7 | 105.5 |
| 7.5 | 7.3 ± 0.4 | 5.7 | 96.9 |
| 12.5 | 12.0 ± 0.3 | 2.6 | 97.1 |
Future research in this area could focus on developing even more sensitive and high-throughput analytical platforms. The availability of this compound will be crucial for:
Miniaturized assays: Developing methods that require smaller sample volumes, which is particularly important in preclinical studies with small animals or in pediatric populations.
Dried blood spot (DBS) analysis: Creating and validating methods for quantifying Lercanidipine from DBS samples, which simplifies sample collection, transportation, and storage.
Multiplexed assays: Designing analytical platforms that can simultaneously quantify Lercanidipine and other co-administered drugs, using their respective deuterated internal standards.
The continued use and development of analytical methods relying on this compound will ensure the generation of high-quality data in all areas of Lercanidipine research.
Isotopic Labeling in Mechanistic Toxicology Studies (Preclinical)
While Lercanidipine is generally well-tolerated, all drugs have the potential for adverse effects. Understanding the molecular mechanisms underlying any potential toxicity is a critical part of drug safety assessment. Isotopic labeling with stable isotopes like deuterium is a powerful strategy in preclinical mechanistic toxicology studies. researchgate.netacs.orgnih.gov
This compound can be employed to investigate the potential for drug-induced toxicity through several mechanisms:
Tracing reactive metabolites: Some drug-induced toxicities are caused by the formation of chemically reactive metabolites that can bind to cellular macromolecules like proteins and DNA. By using this compound, researchers can trace the metabolic fate of the drug and identify any potentially reactive species that are formed. nih.gov The deuterium label would allow for the unequivocal identification of drug-derived adducts on proteins or DNA.
Toxicogenomics: This field combines toxicology with genomics to study how exposure to toxicants alters gene expression. In a preclinical setting, animals could be treated with this compound, and changes in the expression of genes related to cellular stress, apoptosis, and drug metabolism in target organs could be monitored. acs.org The use of the labeled compound ensures that the observed effects are directly attributable to the drug or its metabolites. This approach can help to identify biomarkers of potential toxicity and to elucidate the pathways involved. acs.orgwur.nlresearchgate.net
Distinguishing between parent drug and metabolite toxicity: In some cases, it may be unclear whether an observed toxic effect is due to the parent drug or a metabolite. By comparing the toxicological profiles of Lercanidipine and a deuterated analog that may have an altered metabolic profile, it may be possible to dissect the relative contributions of the parent drug and its metabolites to any observed toxicity.
These advanced preclinical toxicology studies, leveraging the unique properties of this compound, would provide a more profound understanding of the drug's safety profile and the molecular mechanisms that govern its interaction with biological systems. This knowledge is invaluable for risk assessment and for the development of even safer medications in the future.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
